2,4,6-Trichlorobenzoic acid

Overview

Description

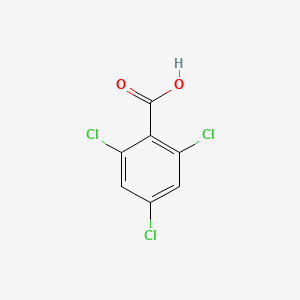

2,4,6-Trichlorobenzoic acid (TCB) is a halogenated aromatic carboxylic acid with the molecular formula C₇H₃Cl₃O₂ and a molecular weight of 225.45 g/mol . Its structure features a benzene ring substituted with three chlorine atoms at the 2, 4, and 6 positions and a carboxylic acid group (-COOH) at position 1 (Figure 1). This arrangement confers high thermal stability, a melting point of 165°C, and a logP value of 3.10, indicating moderate lipophilicity .

TCB is synthesized via the oxidation of polychlorinated toluenes or through the treatment of halogenated benzene derivatives with oleum and water . It serves as a precursor in synthesizing macrolide antibiotics like (+)-methynolide and is utilized in environmental microbiology studies due to its role as a recalcitrant metabolite of polychlorinated biphenyls (PCBs) .

Preparation Methods

Primary Synthetic Routes: Acylation-Oxidation-Acidification

Friedel-Crafts Acylation of 1,3,5-Trichlorobenzene

The cornerstone of 2,4,6-trichlorobenzoic acid synthesis involves the acylation of 1,3,5-trichlorobenzene. In this step, 1,3,5-trichlorobenzene reacts with an acylating agent (e.g., acetyl chloride or propionyl chloride) in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, forming 1-alkylcarbonyl-2,4,6-trichlorobenzene.

Key Conditions

-

Temperature: 70–95°C

-

Catalyst: AlCl₃ (1.4–1.5 molar equivalents relative to substrate)

-

Acylating Agents: Acetyl chloride (preferred), propionyl chloride, or butyryl chloride .

This step is highly exothermic, requiring controlled addition of acylating agents to prevent side reactions such as polysubstitution or decomposition.

Oxidation of 1-Alkylcarbonyl-2,4,6-Trichlorobenzene

The intermediate ketone undergoes oxidation to yield the corresponding carboxylic acid salt. Sodium hypochlorite (NaClO) in alkaline conditions (pH 10–12) is commonly employed, though potassium permanganate (KMnO₄) or chromium-based oxidants have historical relevance.

Reaction Profile

-

Oxidizing Agent: 9.9% aqueous NaClO solution

-

Temperature: 65–100°C

-

By-products: Minimal (<2%), primarily unreacted ketone or over-oxidized residues.

The oxidation step is rate-limiting, with longer reaction times ensuring complete conversion. Post-reaction, the mixture is acidified to precipitate the crude product.

Acidification and Purification

The sodium salt of this compound is treated with hydrochloric acid (HCl) to protonate the carboxylate group. The crude acid is then purified via recrystallization from ethanol or aqueous methanol.

Optimization Metrics

-

Acid Concentration: 6M HCl ensures quantitative protonation .

-

Recrystallization Solvent: Ethanol-water (3:1 v/v) yields crystals with >99% purity.

Alternative Methodologies and Comparative Analysis

Direct Carboxylation of 1,3,5-Trichlorobenzene

While less common, direct carboxylation using carbon dioxide (CO₂) under high-pressure conditions has been explored. However, this method suffers from low regioselectivity and necessitates costly palladium catalysts, rendering it industrially nonviable .

Industrial-Scale Production and Process Optimization

Catalytic and Solvent Systems

Catalyst Recycling: AlCl₃ recovery via aqueous neutralization reduces costs by 15–20% .

Solvent-Free Acylation: Modern protocols minimize solvent use, enhancing atom economy and reducing waste.

Energy and Cost Considerations

| Parameter | Value | Impact on Cost |

|---|---|---|

| Reaction Temperature | 90–95°C | High energy input |

| NaClO Consumption | 1.2–1.5 equivalents | Major cost driver |

| AlCl₃ Recovery Rate | 70–80% | Lowers catalyst cost |

Challenges and Mitigation Strategies

By-product Formation

-

Polychlorinated By-products: Result from incomplete acylation or over-chlorination. Mitigated via strict temperature control and stoichiometric reagent ratios.

-

Oxidative Degradation: Over-oxidation to CO₂ is minimized by using NaClO instead of harsher oxidants.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: It can be oxidized to form more complex compounds.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride can be employed.

Oxidation: Strong oxidizing agents such as potassium permanganate are used.

Major Products:

Substitution: Products include various substituted benzoic acids.

Reduction: Products include less chlorinated benzoic acids.

Oxidation: Products include more complex aromatic compounds.

Scientific Research Applications

Organic Synthesis

2,4,6-Trichlorobenzoic acid serves as a crucial reactant in several synthetic processes:

- Active-Sodium-Promoted Reductive Cleavage : It is involved in the cleavage of halogenated benzoic acids, facilitating the formation of various organic compounds .

- Synthesis of Aryl Aminopyrazole Benzamides : This compound is used to synthesize non-steroidal selective glucocorticoid receptor agonists .

- Flame Retardant Monomer Synthesis : It acts as a monomer in the production of flame retardants .

Pharmaceutical Applications

The compound is pivotal in pharmaceutical chemistry:

- Antifungal Agents : It is utilized in synthesizing 3,4,7-trisubstituted coumarins that exhibit antifungal properties .

- Antimicrobial Activity : The solid-phase synthesis of saphenamycin analogs employs this compound to develop new antimicrobial agents .

Environmental Chemistry

Recent studies indicate that this compound may act as a degradation intermediate for polychlorinated biphenyls (PCBs) in contaminated soils. This suggests its potential role in microbial transformation processes over time .

Case Study 1: Yamaguchi Reagent and Macrolactonization

The Yamaguchi reagent derived from this compound has been successfully applied in total syntheses of natural products containing macrolactone motifs. For instance, it was utilized in the total synthesis of Neopeltolide, demonstrating its effectiveness in forming cyclic structures essential for various biological activities .

Case Study 2: Antifungal Development

Research has shown that derivatives synthesized from this compound exhibit significant antifungal activity. The synthesis of these derivatives allows for the development of new therapeutic agents aimed at combating resistant fungal strains .

Mechanism of Action

The mechanism of action of 2,4,6-trichlorobenzoic acid involves its interaction with various molecular targets. In biological systems, it can be metabolized by microorganisms, leading to the formation of less chlorinated derivatives. The compound’s chlorinated nature allows it to interact with enzymes and other proteins, affecting their function and leading to various biochemical effects .

Comparison with Similar Compounds

Structural Isomers: Chlorine Substitution Patterns

TCB’s reactivity and environmental behavior differ significantly from its structural isomers, which vary in chlorine substitution positions (Table 1).

Table 1: Comparison of Trichlorobenzoic Acid Isomers

Note: CAS numbers for some isomers (e.g., 2,3,4-Trichlorobenzoic acid) are inferred from related entries .

- Metabolism : Unlike TCB, which is slowly converted to this compound by Alcaligenes spp., 2,3-dioxygenase-active bacteria like Acinetobacter rapidly degrade TCB into dihydroxy and trihydroxy intermediates .

- Sorption: TCB’s sorption in soils is influenced by organic carbon and metal oxides, with stronger binding under anoxic conditions . Isomers like 2,3,4-trichlorobenzoic acid may exhibit different sorption kinetics due to altered electronic effects from chlorine positioning.

Halogen-Substituted Analogues

Replacing chlorine with other halogens or functional groups drastically alters physicochemical properties (Table 2).

Table 2: Halogen and Functional Group Variants

- Electron-Withdrawing Effects : Fluorine’s strong electron-withdrawing nature increases the acidity of 2,4,6-trifluorobenzoic acid (pKa ~1.5) compared to TCB (pKa ~2.8) .

- Biodegradation : Brominated analogues like 2,4,6-tribromobenzoic acid degrade slower due to stronger C-Br bonds, whereas hydroxylated variants (e.g., 2,4,6-trihydroxybenzoic acid) are more readily metabolized .

Dichlorobenzoic Acids

Reducing chlorine substituents impacts toxicity and applications:

- 2,3-Dichlorobenzoic acid (CAS 50-45-3): With two chlorines, it has a lower molecular weight (191.01 g/mol) and higher water solubility than TCB. It is less recalcitrant in microbial degradation pathways .

- 2,4-Dichlorobenzoic acid : Exhibits intermediate lipophilicity (logP ~2.8) and is a common intermediate in herbicide synthesis .

Application-Specific Comparisons

- Sensor Selectivity: In molecularly imprinted polymer (MIP) sensors, TCB shows lower binding affinity compared to 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting the impact of substituent position on molecular recognition .

- Environmental Fate : TCB’s recalcitrance contrasts with dichlorobenzoic acids, which are more readily mineralized by soil microbes .

Biological Activity

2,4,6-Trichlorobenzoic acid (TCBA) is a chlorinated aromatic compound with significant biological activity. It is primarily recognized for its role in environmental microbiology and bioremediation, as well as its applications in organic synthesis. This article explores the biological activities of TCBA, including its effects on microbial metabolism, potential toxicity, and applications in medicinal chemistry.

- Chemical Formula : C7H3Cl3O2

- Molecular Weight : 225.46 g/mol

- CAS Number : 50-43-1

- Appearance : Beige to light brown crystalline powder

Microbial Metabolism

TCBA has been shown to be a substrate for various microbial species, particularly in bioremediation contexts. Research indicates that certain bacteria can utilize TCBA as a carbon and energy source, facilitating the degradation of this compound in contaminated environments.

- Case Study : A study demonstrated that a microbial community cultivated with TCBA as the sole carbon source exhibited significant metabolic activity, leading to the breakdown of TCBA into less harmful products. The biofilm community developed under these conditions was analyzed using confocal laser microscopy, revealing insights into the microbial interactions and degradation pathways involved .

Toxicity and Ecotoxicological Effects

The toxicity of TCBA has been evaluated in various studies. Its effects on different organisms highlight its potential risks in environmental settings.

- Toxicity to Aquatic Organisms : Research indicates that TCBA exhibits toxic effects on aquatic life. For instance, studies have shown that exposure to TCBA can lead to adverse effects on fish and other aquatic organisms due to its persistent nature and bioaccumulation potential .

- Oral Toxicity in Rodents : The acute oral toxicity of related compounds has been studied, with findings suggesting that chlorinated benzoic acids can lead to weight gain retardation in rodents when administered at high doses .

Applications in Organic Synthesis

TCBA serves as a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

- Synthesis of Antifungal Compounds : TCBA is utilized in the synthesis of 3,4,7-trisubstituted coumarins, which have demonstrated antifungal activity. This application underscores the compound's significance in medicinal chemistry .

- Yamaguchi Reagent : TCBA is a precursor for the Yamaguchi reagent, which is used in esterification processes and macrolactonization reactions. This reagent has applications in synthesizing natural products with antibacterial properties .

Environmental Impact and Bioremediation

TCBA has been identified as a degradation intermediate of polychlorinated biphenyls (PCBs), suggesting its role in bioremediation strategies aimed at cleaning contaminated sites.

- Bioremediation Potential : The ability of certain microbes to degrade TCBA highlights its potential use in bioremediation technologies. These microorganisms can effectively transform TCBA into less toxic compounds, contributing to environmental detoxification efforts .

Summary of Research Findings

Q & A

Basic Research Questions

Q. What experimental methods are used to characterize the crystal structure and hydrogen-bonding patterns of TCB?

TCB's crystal structure and hydrogen-bonding interactions can be analyzed via X-ray crystallography. Single-crystal X-ray diffraction (SCXRD) reveals its planar aromatic ring with chlorine substituents at the 2, 4, and 6 positions, forming intermolecular hydrogen bonds between carboxylic acid groups (O–H···O interactions). This method is critical for understanding its solid-state reactivity and solubility .

Q. How can microbial degradation of TCB be studied in laboratory settings?

Microbial degradation experiments typically involve flow-cell systems with TCB as the sole carbon source. Confocal laser scanning microscopy (CLSM) combined with fluorescent molecular probes (e.g., rRNA-targeted probes) tracks microbial community dynamics and metabolic activity. For example, Pseudomonas spp. have been cultivated under controlled conditions to assess TCB mineralization rates and intermediate metabolites .

Q. What are the standard analytical techniques for quantifying TCB in environmental samples?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used. Method validation includes assessing linearity (1–100 µg/mL), precision (RSD < 2%), and recovery rates (>95%) in soil/water matrices. Calibration standards (e.g., 2,4,6-Trichlorobenzoic acid standard, CAS 50-43-1) are critical for accuracy .

Advanced Research Questions

Q. How do redox conditions (oxic vs. anoxic) influence TCB sorption in soil systems?

Under oxic conditions, TCB binds preferentially to soil organic matter via hydrophobic interactions, while anoxic environments promote sorption to clay minerals through ion-dipole forces. Experimental designs should include:

- Soil pretreatment : Isolation of humic acids and clay fractions.

- Batch sorption assays : Varying pH (3–9) and ionic strength (0.01–0.1 M NaCl).

- Analytical validation : LC-MS/MS to quantify sorbed vs. aqueous-phase TCB .

Table 1 : Sorption coefficients (Kd) of TCB under different conditions.

| Condition | Kd (L/kg) | Dominant Mechanism |

|---|---|---|

| Oxic (pH 7) | 120 ± 15 | Hydrophobic partitioning |

| Anoxic (pH 5) | 85 ± 10 | Ion-dipole interactions |

Q. What are the key challenges in synthesizing high-purity TCB, and how can impurities be controlled?

TCB synthesis from 1,3,5-trichlorobenzene via carboxylation (e.g., Kolbe-Schmitt reaction) often yields impurities like 2,4,6-trichlorophenol (from incomplete oxidation) or positional isomers (e.g., 2,3,5-Trichlorobenzoic acid). Mitigation strategies include:

- Reaction optimization : Temperature control (180–200°C) and excess CO2.

- Purification : Recrystallization in ethanol/water (1:3 v/v) or preparative HPLC .

Q. How does TCB’s chlorination pattern affect its co-metabolic degradation in microbial consortia?

Compared to mono- or di-chlorinated analogs (e.g., 3,5-dichlorobenzoic acid), TCB’s symmetrical trichlorination hinders enzymatic attack due to steric and electronic effects. Advanced studies use isotope-labeled TCB (e.g., <sup>13</sup>C-TCB) to track degradation pathways via stable isotope probing (SIP) and metagenomic analysis of dehalogenase genes .

Q. What are the implications of TCB’s acute toxicity data for designing ecotoxicological models?

Rat oral LD50 (3075 mg/kg) and subchronic exposure studies (1500–3000 ppm in diet) show dose-dependent weight gain inhibition. Researchers should use these data to calibrate:

- Ecotoxicological models : Species sensitivity distributions (SSDs) for soil invertebrates.

- Experimental endpoints : Biomarkers like glutathione-S-transferase (GST) activity in Eisenia fetida (earthworms) .

Q. Methodological Notes

- Conflicting Data : reports TCB as a microbial carbon source, while classifies chlorobenzoates as recalcitrant metabolites. This discrepancy highlights the need for strain-specific metabolic profiling.

- Analytical Gaps : Current HPLC methods ( ) lack resolution for positional isomers (e.g., 2,3,6-Trichlorobenzoic acid). Coupling with ion mobility spectrometry (IMS) could improve specificity.

Properties

IUPAC Name |

2,4,6-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFVQBMVYYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075329 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-43-1 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.